

Application Notes and Protocols for the Synthesis of N1-Methoxymethyl Picrinine

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Compound of Interest		
Compound Name:	N1-Methoxymethyl picrinine	
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This document provides a detailed protocol for the proposed chemical synthesis of **N1-Methoxymethyl picrinine**, a derivative of the akuammiline alkaloid picrinine. The synthesis of picrinine itself is a complex, multi-step process that has been accomplished through various total synthesis strategies.[1][2][3] This protocol is based on established methods for the total synthesis of picrinine and general procedures for the N-protection of indole rings.[3][4][5]

Picrinine and its derivatives are of interest due to their potential biological activities, including anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[3][6] The introduction of a methoxymethyl (MOM) group at the N1 position of the indole nucleus can be a strategy to modulate the compound's physicochemical properties and biological activity.

Proposed Retrosynthetic Analysis

The synthesis of **N1-Methoxymethyl picrinine** can be envisioned as a late-stage modification of a synthetic intermediate en route to picrinine or as a direct modification of the final picrinine molecule. A plausible strategy involves the protection of the indole nitrogen with a methoxymethyl group at a suitable stage during the total synthesis. The core of this protocol will leverage a known total synthesis of picrinine, with an added step for the N1-alkylation.

Experimental Protocols



The following protocols are adapted from the total synthesis of picrinine and standard methoxymethyl protection procedures.[3][4]

Protocol 1: Synthesis of a Key Intermediate (Bridged [3.3.1]-azabicycle)

This protocol outlines the initial steps to construct the core azabicyclic framework of picrinine.

Step 1: Alkylation of Sulfonamide

- Reaction: Alkylation of sulfonamide 14 with tosylate 15 to yield vinyl iodide 13.[3][6]
- Reagents: Sulfonamide 14, tosylate 15, suitable base (e.g., K2CO3), and solvent (e.g., DMF).
- Procedure: To a solution of sulfonamide 14 in DMF, add K₂CO₃ and tosylate 15. Stir the reaction mixture at room temperature for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give vinyl iodide 13.

Step 2: Palladium-Catalyzed Enolate Cyclization

- Reaction: Intramolecular cyclization of vinyl iodide 13 to furnish the bridged bicycle 12.[3][6]
- Reagents: Vinyl iodide 13, PdCl₂(dppf), K₂CO₃, in methanol.[6]
- Procedure: A mixture of vinyl iodide 13, PdCl₂(dppf), and K₂CO₃ in methanol is heated at 70 °C.[6] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford bicycle 12.

Protocol 2: N1-Methoxymethylation of an Indole Intermediate

This protocol describes the introduction of the methoxymethyl (MOM) group at the N1 position of an indole-containing intermediate. This step would be performed on an intermediate after the indole ring has been formed, for instance, after a Fischer indolization step as described in the total synthesis of picrinine.[3][6]



- Reaction: Protection of the indole nitrogen with a methoxymethyl group.
- Reagents: Indole intermediate, Chloromethyl methyl ether (MOMCl), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH).[4][7][8]
- Procedure using DIPEA: To a solution of the indole intermediate in dichloromethane, add DIPEA. Cool the mixture to 0 °C and add MOMCI dropwise.[7] Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
- Procedure using NaH: To a suspension of NaH in dry THF at 0 °C, add a solution of the indole intermediate in THF dropwise. Stir the mixture for 30 minutes at 0 °C, then add MOMCI. Allow the reaction to proceed for 1-2 hours at the same temperature. Carefully quench the reaction with water and extract the product with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.

Safety Note: Chloromethyl methyl ether (MOMCI) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[7]

Protocol 3: Deprotection of the N1-Methoxymethyl Group (If Required)

The MOM group is stable under a range of conditions but can be removed under acidic conditions if necessary for subsequent synthetic steps or to yield the final N-unprotected product.[8][9]

- Reaction: Cleavage of the methoxymethyl ether.
- Reagents: N1-Methoxymethyl intermediate, acid (e.g., HCl, trifluoroacetic acid).[8]
- Procedure: The N1-MOM protected compound is dissolved in a suitable solvent such as methanol or THF. A catalytic amount of concentrated HCl is added, and the mixture is stirred at room temperature or gently heated.[8] The reaction is monitored by TLC. Upon



completion, the reaction is neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction types involved in the proposed synthesis. The exact yields will be dependent on the specific substrate and reaction conditions.



Step	Reactio n Type	Reagent s	Solvent	Temper ature	Time	Yield (%)	Referen ce
Alkylation of Sulfonam ide	SN2 Reaction	Sulfonam ide, Tosylate, K ₂ CO ₃	DMF	RT	12-24 h	~90%	[3][6]
Pd- Catalyze d Enolate Cyclizatio	Intramole cular Heck-type Reaction	Vinyl iodide, PdCl ₂ (dp pf), K ₂ CO ₃	Methanol	70 °C	2-4 h	~85%	[3][6]
N1- Methoxy methylati on (DIPEA)	N- Alkylation (MOM Protectio n)	Indole, MOMCI, DIPEA	Dichloro methane	0 °C to RT	2-4 h	80-95%	[7]
N1- Methoxy methylati on (NaH)	N- Alkylation (MOM Protectio n)	Indole, MOMCI, NaH	THF	0 °C	1-2 h	90-99%	[4]
N1- Methoxy methyl Deprotec tion	Acetal Hydrolysi s	N1-MOM Indole, HCI	Methanol	RT to 50 °C	1-6 h	>80%	[8]

Visualizations Proposed Synthetic Workflow

The following diagram illustrates the key transformations in the proposed synthesis of **N1-Methoxymethyl picrinine**.



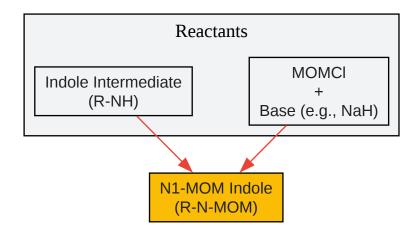


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Caption: Key steps in the proposed synthesis of N1-Methoxymethyl picrinine.

N1-Methoxymethylation Reaction Scheme

This diagram details the protection of the indole nitrogen with a methoxymethyl group.



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Caption: General scheme for the N1-methoxymethylation of an indole intermediate.

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